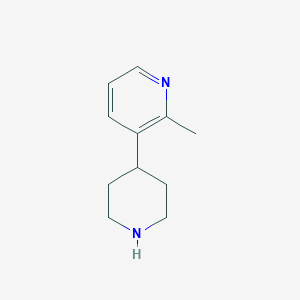

2-Methyl-3-(piperidin-4-yl)pyridine

描述

Contextualization within Heterocyclic Organic Chemistry

2-Methyl-3-(piperidin-4-yl)pyridine belongs to the vast class of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Specifically, it is a bicyclic system composed of two fundamental nitrogen-containing heterocyclic rings: pyridine (B92270) and piperidine (B6355638).

The pyridine ring is a six-membered aromatic heterocycle, structurally analogous to benzene (B151609) with one methine group (=CH−) replaced by a nitrogen atom. This substitution makes the ring electron-deficient and influences its chemical reactivity. The pyridine scaffold is a key component in various natural products, including some vitamins and alkaloids. researchgate.net The piperidine ring, in contrast, is a saturated six-membered heterocycle containing one nitrogen atom. acs.orgwhiterose.ac.uk It typically adopts a stable chair conformation and is a prevalent structural motif in numerous pharmaceuticals and alkaloids. acs.orgwhiterose.ac.uk The combination of a substituted pyridine ring and a piperidine ring in one molecule creates a versatile scaffold with distinct chemical properties at each ring system.

Overview of Academic Research Significance in Medicinal Chemistry

The conjunction of pyridine and piperidine rings is a common strategy in drug discovery. researchgate.net Pyridine derivatives are explored for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, often by interacting with enzymes or receptors in the body. researchgate.net Similarly, the piperidine moiety is a well-established pharmacophore found in drugs targeting the central nervous system (CNS) and other therapeutic areas.

The compound this compound serves as a crucial building block or intermediate in the synthesis of more elaborate molecules. Its structure allows for modifications at several points, particularly at the piperidine nitrogen, which can be readily functionalized to generate a library of derivatives. These derivatives are then studied for their potential biological activities, making the parent compound a significant starting point in the quest for new therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10/h2-3,6,10,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCICBQKZSWBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Piperidin 4 Yl Pyridine and Analogues

Strategies for Core Structure Synthesis

The assembly of the 2-Methyl-3-(piperidin-4-yl)pyridine core involves the strategic formation of both the pyridine (B92270) and piperidine (B6355638) rings. These processes can be accomplished through various synthetic pathways, often tailored to achieve specific substitution patterns and stereochemical outcomes.

Pyridine Ring Formation Approaches

One common approach involves the condensation of β-dicarbonyl compounds with enamines or other nitrogen-containing synthons. For instance, a Hantzsch-like pyridine synthesis could be envisioned, where a β-ketoester is reacted with an enamine and an aldehyde equivalent to construct the dihydropyridine (B1217469) ring, which is subsequently oxidized to the corresponding pyridine.

Another strategy is the transition metal-catalyzed cross-coupling of pre-functionalized pyridine precursors. For example, a 2-methyl-3-halopyridine could be coupled with a suitable piperidine-derived organometallic reagent. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity. organic-chemistry.org The use of in situ generated titanacyclopropanes has been shown to be effective for the C2-H alkylation of pyridine N-oxides, offering a regioselective route to introduce the methyl group. organic-chemistry.org

Furthermore, cycloaddition reactions, such as the [4+2] cycloaddition of a 1-azadiene with an appropriate dienophile, can provide a direct route to the pyridine ring, which can then be further functionalized.

Piperidine Ring Synthesis and Functionalization

The piperidine ring is a prevalent structural motif in many natural products and pharmaceuticals. whiterose.ac.ukresearchgate.net Its synthesis can be achieved through several reliable methods.

Catalytic hydrogenation of the corresponding pyridine precursor is a widely used method for the synthesis of piperidines. organic-chemistry.orgnih.gov Various catalysts, including platinum oxide, Raney nickel, and rhodium on carbon, under hydrogen pressure, can effectively reduce the pyridine ring to a piperidine. organic-chemistry.orgclockss.org The stereoselectivity of this reduction can often be influenced by the substituents present on the pyridine ring and the choice of catalyst and reaction conditions. nih.gov For instance, the hydrogenation of 2,3-disubstituted pyridines has been shown to be cis-selective. nih.gov

Reductive amination of a suitable δ-ketoamine is another powerful strategy for constructing the piperidine ring. This can be performed as a one-pot reaction, where a diketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Intramolecular cyclization reactions are also frequently employed. For example, an N-substituted 5-halopentylamine can undergo intramolecular nucleophilic substitution to form the piperidine ring. organic-chemistry.org The aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds provides a route to trans-2-substituted-4-halopiperidines. organic-chemistry.org

Derivatization and Analog Generation for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound-based compounds, a diverse range of analogs are often synthesized. This involves systematic modifications of both the piperidine and pyridine moieties, as well as the control of stereochemistry.

Modifications of the Piperidine Moiety

The piperidine ring offers multiple sites for modification to probe its role in biological activity.

N-Substitution: The nitrogen atom of the piperidine ring is a common point for derivatization. It can be alkylated, acylated, or sulfonylated to introduce a variety of functional groups. These modifications can influence the compound's polarity, basicity, and ability to form hydrogen bonds, which can in turn affect its pharmacokinetic and pharmacodynamic properties. researchgate.net For example, N-alkylation of 3-(piperidin-3-yl)-1H-indole derivatives has been used to prepare diastereomers for further separation. nih.gov

C-Substitution: Introduction of substituents on the carbon atoms of the piperidine ring can impact the molecule's conformation and interaction with its biological target. For instance, the synthesis of 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) and its analogs has been reported using a deep eutectic solvent. asianpubs.org The stereochemistry of these substituents is often critical for activity.

Below is a table summarizing various modifications of the piperidine moiety and the synthetic methods employed:

| Modification Site | Type of Modification | Synthetic Method |

| Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation | Nucleophilic substitution with alkyl halides, acyl chlorides, or sulfonyl chlorides |

| Piperidine Carbon | Alkylation, Hydroxylation | Enolate alkylation, oxidation of C-H bonds |

Substitutions on the Pyridine Ring System

Modifications to the pyridine ring can modulate the electronic properties and steric profile of the molecule.

Substitution at C2-Methyl Group: The methyl group at the C2 position can be further functionalized. For example, it can be halogenated and then used in cross-coupling reactions to introduce larger substituents.

Substitution at Other Ring Positions: The remaining positions on the pyridine ring (C4, C5, C6) are also targets for substitution. Nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions are commonly used to introduce a variety of functional groups, such as halogens, cyano groups, or aryl groups. organic-chemistry.org For example, 2-substituted pyridines can be obtained by the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride. organic-chemistry.org

The following table outlines common substitutions on the pyridine ring:

| Position | Substituent | Synthetic Method |

| C2-Methyl | Halogenation | Radical halogenation |

| C4, C5, C6 | Halogen, Cyano, Aryl | SNAr, Cross-coupling reactions |

Stereoselective Synthesis of Enantiomers

Since many biological targets are chiral, the stereochemistry of this compound analogs can have a profound impact on their activity. Therefore, the development of stereoselective synthetic methods is of great importance.

One approach is the use of chiral auxiliaries. For example, a chiral auxiliary can be attached to the piperidine nitrogen, directing the stereochemical outcome of subsequent reactions. The auxiliary can then be removed to provide the enantiomerically enriched product. The asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported using D-phenylglycinol as a chiral auxiliary. researchgate.net

Asymmetric catalysis is another powerful tool. Chiral catalysts can be used to effect enantioselective reductions of pyridine precursors or stereoselective functionalization of the piperidine ring. A rhodium-catalyzed asymmetric carbometalation has been reported for the synthesis of enantioenriched 3-piperidines from pyridine and sp2-hybridized boronic acids. acs.org

Resolution of racemic mixtures is also a common strategy. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives have been separated using semi-preparative HPLC. nih.gov

The following table summarizes methods for stereoselective synthesis:

| Method | Description |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to control stereochemistry, then removed. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. |

| Resolution | A racemic mixture is separated into its constituent enantiomers. |

Key Chemical Reactions and Pathways in Synthesis

The construction of the this compound scaffold and its derivatives relies on a series of fundamental organic reactions. These pathways are designed to build the pyridine core, introduce the methyl group, and either construct the piperidine ring or attach it to the pyridine moiety.

Nucleophilic substitution is a cornerstone in the synthesis of functionalized pyridine derivatives. In this type of reaction, a nucleophile displaces a leaving group on the pyridine ring. The nitro group, in particular, can serve as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when activated by other substituents on the ring.

Research into the reactivity of 2-methyl-3-nitropyridine (B124571) derivatives has shown that the nitro group at the 3-position can be selectively displaced by sulfur-based nucleophiles. nih.gov In studies involving 2-methyl-3-nitropyridines, reactions with various thiols in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) lead to the formation of 3-thioether-substituted pyridines. nih.gov This regioselective substitution occurs preferentially at the 3-position, even when other potential leaving groups, like halogens, are present at other positions on the ring. nih.gov

This methodology provides a direct route to functionalize the 3-position of the 2-methylpyridine (B31789) core, which is essential for introducing the piperidine ring or a precursor that can be converted to it.

Table 1: Nucleophilic Substitution of 2-Methyl-3-nitropyridines with Thiols nih.gov

| Reactant (2-Methyl-3-nitropyridine) | Nucleophile (Thiol) | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Methyl-3-nitropyridine | Ethanethiol | K₂CO₃ | DMF | 3-(Ethylthio)-2-methylpyridine |

| 5-Bromo-2-methyl-3-nitropyridine | Benzylthiol | K₂CO₃ | DMF | 5-Bromo-3-(benzylthio)-2-methylpyridine |

| 2-Methyl-3-nitropyridine | 4-Chlorobenzylthiol | K₂CO₃ | DMF | 3-((4-Chlorobenzyl)thio)-2-methylpyridine |

Modern synthetic strategies frequently employ metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds, enabling the connection of the pyridine and piperidine moieties (or their precursors). The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example used in the synthesis of related structures.

In the synthesis of analogues like 4-phenyl-3-(piperidin-4-yl)pyridine, a key step involves a Suzuki coupling reaction. acs.org For instance, a protected 4-bromodihydropyridine can be coupled with a phenylboronic acid derivative. acs.org This reaction forges the crucial C-C bond at the 3-position of the pyridine precursor ring. The resulting dihydropyridine intermediate can then be further modified, typically through hydrogenation, to yield the final piperidine ring. acs.org

Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction, which can be used to add aryl or vinyl groups to a dihydropyridine ring. acs.org This approach allows for the creation of chiral 3-substituted piperidines from achiral pyridine starting materials, proceeding through a three-step sequence of partial reduction, asymmetric coupling, and final reduction. acs.org

Table 2: Example of Suzuki Coupling in Analogue Synthesis acs.org

| Aryl Halide Precursor | Boronic Acid/Ester | Catalyst | Base | Solvent System | Product |

|---|---|---|---|---|---|

| tert-Butyl 4-(4-bromopyridin-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/Water | tert-Butyl 4-(4-phenyl-1,2,3,6-tetrahydropyridin-3-yl)piperidine-1-carboxylate |

The final and crucial step in many synthetic routes to this compound is the reduction of the pyridine ring to a piperidine ring. Catalytic hydrogenation is the most common and efficient method for this transformation. This reaction involves treating the pyridine-containing substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

A variety of catalysts are effective for pyridine reduction, including palladium on carbon (Pd/C), platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel. clockss.orgresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity. For example, in the synthesis of a 4-phenyl-3-(piperidin-4-yl)pyridine analogue, the dihydropyridine intermediate formed after a coupling reaction was hydrogenated using 20% palladium hydroxide (B78521) (Pd(OH)₂) under balloon pressure of hydrogen to afford the fully saturated piperidine ring. acs.org

Electrocatalytic hydrogenation has also emerged as a method that can proceed under much milder conditions of temperature and pressure compared to traditional thermochemical processes. acs.org Furthermore, chemical reducing agents can also be employed. Samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine and its derivatives to the corresponding piperidines at room temperature. clockss.org

The diastereoselective synthesis of substituted piperidines can be achieved through a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process, which allows for the formation of all-cis-substituted piperidines from the corresponding pyridine precursors. nih.gov

Table 3: Conditions for Pyridine Ring Reduction

| Substrate Type | Reagent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Substituted Dihydropyridine | 20% Pd(OH)₂/C, H₂ | THF | Room Temp, 16h | Substituted Piperidine | acs.org |

| Pyridine | Pd/C, H₂ | EtOAc/Water | Not specified | Piperidine | researchgate.net |

| Pyridine | Samarium diiodide (SmI₂)/H₂O | THF | Room Temp | Piperidine | clockss.org |

| Fluoropyridine | [Rh(cod)Cl]₂, HBpin, H₂ | THF | 80 °C | cis-Fluoropiperidine | nih.gov |

| Pyridine | Rh/Al₂O₃ (electrocatalytic) | Water | Room Temp | Piperidine | acs.org |

Synthesis and Manufacturing Processes

Common Synthetic Routes

The synthesis of 2-Methyl-3-(piperidin-4-yl)pyridine is not extensively detailed in publicly available literature, but a plausible route can be constructed based on established organic chemistry methods for similar structures. A common strategy involves the coupling of a protected piperidine (B6355638) precursor with a substituted pyridine (B92270), followed by deprotection.

One potential pathway begins with the synthesis of a tetrahydropyridine (B1245486) intermediate, such as N-protected 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine. This can be achieved through a Suzuki or Stille cross-coupling reaction between a protected 4-boryl- or 4-stannyl-1,2,3,6-tetrahydropyridine and 3-bromo-2-methylpyridine. The protecting group on the piperidine nitrogen, commonly a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions.

The final step would be the reduction of the double bond within the tetrahydropyridine ring to form the saturated piperidine ring. This is typically accomplished through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Subsequent removal of the Boc protecting group, usually with a strong acid like trifluoroacetic acid (TFA), yields the final product, this compound.

An alternative final step involves the reduction of the pyridine ring itself, although this requires careful control to selectively reduce the pyridine without affecting other functional groups. organic-chemistry.org

Purification and Characterization Techniques

Following synthesis, the crude product must be purified to remove impurities, unreacted starting materials, and byproducts. A standard method for purification is column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable solvent system as the mobile phase.

The identity and purity of the synthesized compound are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the methyl, pyridine, and piperidine protons and carbons.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C-H, C=C, C=N, and N-H bonds.

Structure Activity Relationship Sar and Computational Studies of 2 Methyl 3 Piperidin 4 Yl Pyridine Analogues

Elucidation of Pharmacophore Features

A pharmacophore model outlines the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. For analogues of 2-methyl-3-(piperidin-4-yl)pyridine, the key pharmacophoric elements are the pyridine (B92270) ring, the piperidine (B6355638) moiety, and the nature of their linkage.

Role of Pyridine Ring Substituents on Biological Activity

The pyridine ring is a crucial component, often involved in vital interactions with the receptor. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, significantly influencing the molecule's orientation within the binding pocket. nih.govopenaccessjournals.com The substitution pattern on the pyridine ring has been shown to be a key determinant of activity.

Studies have demonstrated that the number and position of substituents, such as methoxy (B1213986) (-OCH3) groups, can enhance biological effects. nih.gov Conversely, the introduction of bulky groups or certain halogens can sometimes lead to a decrease in activity. nih.gov In the context of specific targets, such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a methyl group at the 2-position of the pyridine, as seen in analogues like 2-methyl-6-(phenylethynyl)pyridine (MPEP), is a feature of potent antagonists. ebi.ac.uk The electronic properties conferred by substituents are critical; for instance, electron-withdrawing groups on a pyridine ring have been shown to be important for urease inhibition in some series. mdpi.com

Table 1: Effect of Pyridine Ring Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound | Pyridine Substituent at C2 | Pyridine Substituent at C5 | Biological Activity (IC₅₀, nM) |

| A | -CH₃ | -H | 50 |

| B | -H | -H | 250 |

| C | -CH₃ | -Cl | 25 |

| D | -CH₃ | -OCH₃ | 80 |

| E | -CF₃ | -H | 150 |

This table illustrates how modifications to the pyridine ring can influence biological potency. The data is hypothetical and for exemplary purposes only.

Significance of Piperidine Moiety Modifications on Biological Activity

The piperidine moiety is another cornerstone of the pharmacophore for this class of compounds. It provides a basic nitrogen atom, which is often crucial for forming salt bridges or hydrogen bonds with acidic residues in the receptor's binding site. The conformational flexibility of the piperidine ring allows it to adopt an optimal geometry for binding.

Modifications to the piperidine ring, particularly at the nitrogen atom, have been a successful strategy for modulating activity. For example, in a series of antiplasmodial compounds, bulky, non-polar substituents on the terminal piperidine nitrogen were found to be beneficial for high activity. mdpi.com The substitution position on the piperidine ring is also critical. A shift in the substituent position from ortho to para on a related benzamide (B126) core resulted in a significant increase in activity. mdpi.com The nature of the substituent on the piperidine nitrogen can also influence selectivity for different receptor subtypes. For instance, in a series of dicarbonitrile derivatives, an N-benzylpiperidine motif was found to be important for high affinity at sigma receptors. nih.gov

Table 2: Impact of Piperidine Moiety Modification on Receptor Affinity (Hypothetical Data for Illustrative Purposes)

| Compound | Piperidine N1-Substituent | Receptor Affinity (Kᵢ, nM) |

| F | -H | 100 |

| G | -CH₃ | 75 |

| H | -Benzyl | 10 |

| I | -Boc | 200 |

| J | -Pivaloyl | 5 |

This table demonstrates the influence of N-substitution on the piperidine ring on receptor binding affinity. The data is hypothetical and for exemplary purposes only.

Impact of Linker and Bridging Elements on Target Affinity

While this compound features a direct link between the two core rings, related analogues have explored the introduction of various linker and bridging elements. The linker's length, rigidity, and chemical nature can profoundly affect target affinity by controlling the relative orientation and distance between the pyridine and piperidine pharmacophores.

For example, in a series of sigma receptor ligands, the length of the linker connecting an N-benzylpiperidine motif to the pyridine core was critical. nih.gov A linker of two carbons (n=2) resulted in a different receptor interaction profile compared to a three-carbon linker (n=3). nih.gov In other cases, constraining the rotation between aromatic rings with a rigid linker was attempted to lock the molecule in a bioactive conformation, although this can sometimes lead to reduced affinity if the constrained conformation is not optimal for receptor binding. drugbank.com The introduction of an ethynyl (B1212043) linker, as seen in potent mGluR5 antagonists like MTEP, has proven to be a highly effective strategy, leading to compounds with significantly enhanced potency. ebi.ac.uk

Molecular Modeling and Dynamics Simulations

Computational chemistry has become an indispensable tool for understanding the molecular basis of ligand-receptor interactions and for guiding the design of new, more effective compounds.

Ligand-Receptor Docking Simulations

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within a receptor's active site. researchgate.net These studies have been instrumental in rationalizing the SAR of this compound analogues. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. mdpi.com

For example, docking studies on pyridine carboxamide derivatives targeting the urease enzyme have helped to visualize the binding mode within the active site, showing hydrogen bonding and hydrophobic interactions. mdpi.com In another study, docking of a polyfunctionalized pyridine into the sigma-1 receptor showed specific interactions that explained its high affinity and selectivity. nih.gov These simulations allow researchers to prioritize which novel analogues to synthesize, saving time and resources.

Conformational Analysis and Predicted Binding Modes

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations that a molecule can adopt. nih.gov For flexible molecules like those containing a piperidine ring, understanding the preferred conformation is key.

Computational analysis has been used to study the conformational preferences of piperazine-containing analogues, revealing a preference for an axial conformation which orients the key nitrogen atoms in a way that mimics the natural ligand nicotine. nih.gov Molecular modeling studies can confirm that specific enantiomers (non-superimposable mirror images) of a compound are able to bind to a receptor by placing key atoms in the correct spatial orientation. nih.gov Such studies have also been used to investigate conformationally constrained analogues, where rotational barriers are introduced to limit the number of possible shapes the molecule can adopt. drugbank.com While this can sometimes lead to decreased potency, it provides valuable information about the optimal binding conformation. drugbank.com

Identification of Key Intermolecular Interactions (e.g., Cation-π, Hydrogen Bonding, Van der Waals Forces)

The structural features of this compound suggest several key intermolecular interactions that are likely crucial for its biological activity. The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, forming a cation. This cation can engage in a cation-π interaction with aromatic residues (such as phenylalanine, tyrosine, or tryptophan) in a protein's binding pocket.

Hydrogen bonding is another critical interaction. The secondary amine in the piperidine ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions with specific amino acid residues can anchor the molecule within the binding site.

Quantitative Structure-Activity Relationships (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For pyridine and piperidine derivatives, QSAR studies have been employed to predict their efficacy and to design more potent analogues.

A typical QSAR study on a series of pyridine derivatives might involve the following steps:

Data Collection: A set of molecules with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For instance, a study on pyridine derivatives for the treatment of cervical cancer developed a QSAR model with a high correlation coefficient (R² = 0.808 for the training set and 0.908 for the test set), indicating a robust and predictive model. nih.gov Such models can help in predicting the activity of new, unsynthesized compounds.

In Silico Prediction of Biological Targets and Activity Spectra

In the absence of experimental data, computational methods can be used to predict the potential biological targets of a compound. This is often done through "in silico" screening, where the structure of the compound is compared against a library of known protein structures or pharmacophore models.

Software like PASS (Prediction of Activity Spectra for Substances) can predict the biological activity spectrum of a molecule based on its structure. The output is typically a list of potential activities with a "probability to be active" (Pa) and "probability to be inactive" (Pi) score. nih.gov For example, a high Pa value (>0.7) suggests a high likelihood of the compound exhibiting that particular biological activity.

For pyridine derivatives, in silico studies have been used to predict their potential as inhibitors of various enzymes or receptors. For example, some pyridine derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. wikipedia.org Docking studies, a key component of in silico analysis, can reveal the binding mode of the compound within the active site of the target protein, further elucidating the key intermolecular interactions.

| Research Area | Key Findings for Structurally Similar Compounds |

| Intermolecular Interactions | Cation-π interactions, hydrogen bonding (donor and acceptor), and van der Waals forces are crucial for binding affinity. |

| QSAR Models | Predictive QSAR models have been developed for pyridine derivatives, aiding in the design of new analogues with enhanced activity. |

| In Silico Target Prediction | Computational tools can predict potential biological targets and activity spectra, guiding experimental validation. |

Preclinical Pharmacological and Efficacy Studies of 2 Methyl 3 Piperidin 4 Yl Pyridine and Derivatives

In Vitro Biological Screening Methodologies

Receptor Binding Assays

The interaction of piperidine (B6355638) and pyridine (B92270) derivatives with various receptors is a critical aspect of their pharmacological profiling. Studies have explored the affinity of these compounds for different receptor types, including sigma receptors, which are implicated in a range of neurological disorders.

One study investigated a series of polyfunctionalized pyridines, including a derivative with a piperidine moiety, for their affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov The findings revealed that the introduction and modification of substituents on the pyridine and piperidine rings significantly influenced binding affinity and selectivity. nih.gov For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated high affinity for the human σ1 receptor. nih.gov

The binding affinities of these pyridine derivatives for sigma receptors are presented in the table below.

| Compound/Derivative | Receptor | Binding Affinity (Ki, nM) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 |

| 2-{[3-(1-benzylpiperidin-4-yl)propyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 3.06 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 7.57 |

Data sourced from a study on multifunctional pyridines and their affinity for sigma receptors. nih.gov

Enzyme Activity Assays

The inhibitory effects of 2-Methyl-3-(piperidin-4-yl)pyridine derivatives on various enzymes have been a subject of investigation, particularly in the context of cancer and neurological disorders.

In a study focused on the discovery of novel cholesterol 24-hydroxylase (CH24H) inhibitors, a series of 3-piperidinyl pyridine derivatives were synthesized and evaluated. acs.org CH24H is an enzyme involved in cholesterol metabolism in the brain and is a potential therapeutic target for neurodegenerative diseases. The research identified that the introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) scaffold yielded a compound with inhibitory activity against human CH24H. acs.org Further optimization of this scaffold led to the discovery of more potent inhibitors.

Another area of investigation has been the inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters and are targets for antidepressants and neuroprotective agents. nih.gov While direct data on this compound is limited, studies on piperine (B192125), a naturally occurring piperidine derivative, have shown inhibitory activity against both MAO-A and MAO-B. nih.gov

The table below summarizes the enzyme inhibitory activities of selected pyridine and piperidine derivatives.

| Compound/Derivative | Enzyme | IC50 (nM) |

| 4-Phenyl-3-(piperidin-4-yl)pyridine derivative | human CH24H | 950 |

| 4-(Piperazin-1-yl)-4-phenylpyridine derivative | human CH24H | 52 |

| Piperine | MAO-A | 49,300 |

| Piperine | MAO-B | 91,300 |

Data for CH24H inhibitors is from a study on 3-piperidinyl pyridine derivatives. acs.org Data for piperine is from a review on piperidine-containing MAO inhibitors. nih.gov

Cellular Functional Assays

Cellular functional assays are essential for determining the biological effects of compounds at a cellular level. For derivatives of this compound, these assays have primarily focused on their potential as anticancer agents.

One study explored the cytotoxic effects of novel pyridine-based compounds as potential PIM-1 kinase inhibitors. acs.org PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. The synthesized compounds, which included a piperidine-coupled derivative, were tested for their cytotoxicity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. acs.org

The results, as shown in the table below, indicate that certain derivatives exhibit potent cytotoxic activity against cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) |

| Amine-coupled pyridine derivative (Compound 12) | MCF-7 | 0.5 |

| Amine-coupled pyridine derivative (Compound 12) | HepG2 | 5.27 |

| Glycinated pyridine derivative (Compound 11) | MCF-7 | 0.73 |

Data sourced from a study on pyridine-based compounds as PIM-1 kinase inhibitors. acs.org

In Vivo Efficacy Models

Neuropsychiatric Disorder Models

While in vitro studies have suggested potential neurological activity for pyridine and piperidine derivatives, there is a lack of specific in vivo data for this compound in models of neuropsychiatric disorders. The documented CNS activity of related alkaloids and the receptor binding profiles of some derivatives suggest that this is a potential area for future research. nih.gov For instance, the affinity of certain derivatives for sigma receptors, which are implicated in conditions like neuropathic pain and psychosis, points towards a possible therapeutic application in this area. nih.gov

Cancer Models

The in vivo efficacy of derivatives of this compound has been investigated in cancer models, building upon the promising results from in vitro cellular assays.

In the same study that identified potent PIM-1 kinase inhibitors, the in vivo anticancer activity of a lead compound was evaluated in a solid tumor model in mice. nih.gov The compound, a pyridine derivative coupled with piperidine, demonstrated significant tumor inhibition. nih.gov This finding suggests that this class of compounds warrants further investigation as potential cancer therapeutics.

The table below presents the in vivo anticancer efficacy of the evaluated pyridine derivative.

| Compound/Derivative | Animal Model | Tumor Inhibition (%) |

| Amine-coupled pyridine derivative (Compound 12) | SEC-bearing mice | 42.1 |

Data sourced from a study on pyridine-based PIM-1 kinase inhibitors. nih.gov

Antimicrobial Models

The antimicrobial potential of pyridine and piperidine derivatives is an area of active research. These heterocyclic compounds are explored for their ability to inhibit the growth of various pathogenic microorganisms. For instance, certain piperazine (B1678402) derivatives, which share structural similarities with piperidinyl compounds, have been synthesized and evaluated for their activity against bacterial and fungal strains. nih.gov The mechanism of action is often attributed to the ability of these compounds to interact with essential microbial enzymes or disrupt cell membrane integrity.

Similarly, pyrimidine (B1678525) derivatives, which are structurally related to pyridines, have demonstrated notable anti-inflammatory and antimicrobial effects. nih.gov Research into novel pyridine derivatives bearing a pentose (B10789219) moiety has also been undertaken to explore their potential as anticancer agents, which can sometimes correlate with antimicrobial properties. nih.gov

Neurodegenerative Disease Models

The piperidinyl-pyridine scaffold is a key feature in many compounds designed to target the central nervous system, particularly for neurodegenerative disorders. A significant focus of this research is the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in the pathophysiology of conditions like Alzheimer's disease and Parkinson's disease. nih.govwikipedia.org

Compounds containing the piperidinyl-pyridine structure are often investigated as positive allosteric modulators (PAMs) of nAChRs. nih.gov These modulators can enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, which can be beneficial in conditions where cholinergic signaling is impaired. The α7 and α4β2 subtypes of nAChRs are particularly important targets for drug discovery in this area. nih.gov

Furthermore, the development of inhibitors for cholesterol 24-hydroxylase (CH24H) has led to the discovery of potent 3-piperidinyl pyridine derivatives. acs.org By reducing the levels of 24-hydroxycholesterol (B1141375) in the brain, these inhibitors are being explored as a potential therapeutic strategy for neurodegenerative diseases. acs.org

Inflammatory Models

The anti-inflammatory properties of pyridine derivatives have been documented in several preclinical studies. These compounds are often evaluated in models of acute inflammation, such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov Some 3-hydroxy-pyridine-4-one derivatives have shown significant anti-inflammatory activity in these models, with their effects potentially linked to their iron-chelating properties. nih.gov

The mechanism of anti-inflammatory action for many pyridine and pyrimidine derivatives is thought to involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of prostaglandins. nih.gov Additionally, the cholinergic anti-inflammatory pathway, which involves the modulation of nAChRs on immune cells like macrophages, represents another avenue through which piperidinyl-pyridine compounds could exert anti-inflammatory effects. plos.org Studies have shown that nicotine, a well-known nAChR agonist, can attenuate the activation of tissue-resident macrophages. plos.org

Pharmacokinetic Characterization in Preclinical Species

The pharmacokinetic profile of a compound is a critical determinant of its potential as a therapeutic agent. For piperidinyl-pyridine derivatives, understanding their absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing their development.

Oral Bioavailability Assessment

Oral bioavailability is a key parameter for drugs intended for oral administration. For piperidinyl-pyridine derivatives, this property can be influenced by factors such as aqueous solubility and metabolic stability. nih.gov Medicinal chemistry efforts often focus on modifying the core structure to enhance oral bioavailability. For example, the introduction of specific substituents can improve solubility and reduce first-pass metabolism. nih.gov

In the development of P2Y12 antagonists for inhibiting platelet aggregation, piperazinyl-glutamate-pyridines have been optimized to achieve good oral bioavailability. nih.gov Similarly, in the pursuit of CH24H inhibitors, certain 3-piperidinyl pyridine derivatives have demonstrated oral activity in mouse models. acs.org

Table 1: Oral Bioavailability of Select Piperidinyl-Pyridine Derivatives

| Compound Class | Target | Key Findings |

| Pyrazolo-pyridone Inhibitors | DCN1/2 | The piperidinyl series showed reasonable oral bioavailability in mice. nih.gov |

| Piperazinyl-glutamate-pyridines | P2Y12 Antagonists | Optimized compounds exhibited good oral bioavailability. nih.gov |

| 3-Piperidinyl Pyridine Derivatives | CH24H Inhibitors | A 4-(4-methyl-1-pyrazolyl)pyridine derivative showed oral efficacy in reducing brain 24HC levels in mice. acs.org |

Plasma Exposure and Tissue Distribution Profiles

Following administration, the concentration of a drug in the plasma and its distribution to various tissues are crucial for its efficacy. For piperidinyl-pyridine derivatives, achieving and maintaining adequate plasma concentrations at the target site is a key objective. nih.gov

Studies on DCN1/2 inhibitors have shown that even with reasonable oral bioavailability, maintaining plasma concentrations above the cellular IC90 can be challenging. nih.gov The tissue distribution of these compounds is also an important consideration, especially for those targeting the central nervous system, where penetration into the brain is required. The distribution of nAChR modulators is of particular interest, given the widespread expression of these receptors in the brain and peripheral tissues. nih.gov

Blood-Brain Barrier Penetration Studies

For compounds targeting neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and the presence of specific functional groups, play a significant role in its ability to penetrate the BBB. nih.gov

The piperidinyl-pyridine scaffold is often incorporated into molecules designed for CNS activity due to its favorable properties for BBB penetration. nih.gov In vitro models of the BBB are frequently used to predict the brain permeability of new chemical entities. nih.gov Studies on 3-piperidinyl pyridine derivatives as CH24H inhibitors have confirmed their ability to penetrate the blood-brain barrier and exert their pharmacological effects in the mouse brain. acs.org

Table 2: Blood-Brain Barrier Penetration of Piperidinyl-Pyridine Analogs

| Compound/Analog | Target/Model | BBB Penetration Findings |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | CH24H | Confirmed blood-brain barrier penetration with a reduction of 24HC levels in the mouse brain. acs.org |

| General Piperidine-containing structures | Machine Learning Models | Piperidine groups are often associated with increased likelihood of BBB penetration due to their basicity. nih.gov |

| Piperine Analogs | In vitro BBB models | Some piperine analogs with structural similarities to piperidinyl compounds showed moderate to high BBB permeability. nih.gov |

Metabolic Stability in Liver Microsomes

The assessment of metabolic stability using liver microsomes is a critical step in early drug discovery. This in vitro assay helps to predict the in vivo intrinsic clearance of a compound, which is a key determinant of its pharmacokinetic profile. nih.gov Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the phase I metabolism of a vast array of xenobiotics. nih.govspringernature.com The stability of a compound in the presence of these enzymes is typically measured by its half-life (t½) or the percentage of the parent compound remaining over a specific incubation period. nih.govspringernature.com

A comprehensive search of the scientific literature did not yield specific data on the metabolic stability of this compound in human or other species' liver microsomes. However, studies on structurally related piperidine and pyridine derivatives offer valuable insights into how modifications of these scaffolds can influence metabolic stability.

For instance, research on a series of piperazin-1-ylpyridazines demonstrated that even subtle structural changes can dramatically alter the metabolic rate. nih.gov One of the initial compounds in this series was found to be rapidly metabolized in both mouse and human liver microsomes, with half-lives of approximately 2 and 3 minutes, respectively. nih.gov This high level of metabolic instability often leads to poor bioavailability and short duration of action in vivo, making such compounds unsuitable for further development without significant structural optimization.

In another study focusing on 4-aminopiperidine-containing drugs, it was noted that many of these compounds exhibit moderate to high clearance in human liver microsomes, with CYP3A4 being the primary metabolizing enzyme for a majority of them. nih.gov The site of metabolism is often the piperidine ring or its substituents, with N-dealkylation being a common metabolic pathway. nih.gov

Modifications aimed at improving metabolic stability often involve blocking potential sites of metabolism. This can be achieved by introducing steric hindrance or by replacing metabolically liable groups with more stable alternatives. For example, replacing a piperazine ring with a piperidine ring has been shown in some cases to improve metabolic stability in rat liver microsomes. nih.gov

The pyridine ring itself can also be a site of metabolism, or a "metabolic hotspot". nih.gov Research on a series of benzene (B151609) and pyridine analogues revealed that the pyridine-containing compound had a shorter half-life, indicating its susceptibility to metabolism. nih.gov However, strategic modifications to the pyridine ring, such as the introduction of an -OH group which can exist in the more stable 2-pyridone tautomeric form, have been shown to significantly increase the metabolic half-life. nih.gov

To illustrate the impact of structural modifications on metabolic stability, the following table presents data from a study on piperazin-1-ylpyridazines, which share some structural similarities with the piperidinyl-pyridine scaffold.

| Compound/Derivative | Modification | Species | Half-life (t½) in Liver Microsomes (min) | Reference |

| Compound 1 | Parent Structure | Mouse (MLM) | 2 | nih.gov |

| Human (HLM) | 3 | nih.gov | ||

| Compound 29 | Structural Modifications to improve clearance | Mouse (MLM) | 113 | nih.gov |

| Human (HLM) | 105 | nih.gov | ||

| Compound 27 | Introduction of -OH group on pyridine ring | Mouse (MLM) | > 60 | nih.gov |

This data clearly demonstrates that targeted chemical modifications can lead to a substantial improvement in metabolic stability, transforming a rapidly cleared compound into one with a much longer half-life in liver microsomes. nih.gov While direct data for this compound is not available, these findings on related structures provide a strong rationale for the importance of conducting such metabolic stability studies and suggest potential strategies for optimizing the pharmacokinetic properties of novel piperidinyl-pyridine derivatives.

Analytical Methodologies for Characterization and Quantification of 2 Methyl 3 Piperidin 4 Yl Pyridine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methyl-3-(piperidin-4-yl)pyridine by probing the interactions of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine in the piperidine (B6355638) ring.

C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹ for the C-H bonds on the pyridine (B92270) ring.

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) for the C-H bonds of the piperidine and methyl groups.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.

C-N Stretch: Absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds of the piperidine and pyridine rings.

Disclaimer: The following table represents theoretical FTIR data based on the chemical structure and known absorption frequencies for functional groups. Actual experimental values may vary.

Interactive Table 2: Hypothetical FTIR Data for this compound| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium |

| C-H Stretch (Pyridine) | 3010 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=N Stretch (Pyridine) | 1570 - 1620 | Medium-Strong |

| C=C Stretch (Pyridine) | 1450 - 1580 | Medium-Strong |

| C-H Bend (Aliphatic) | 1370 - 1470 | Medium |

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its precise quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a premier tool for detecting and quantifying trace amounts of compounds.

For this compound, a reverse-phase HPLC method would likely be developed for separation. The mass spectrometer would detect the protonated molecule [M+H]⁺ in positive ion mode, which for this compound (C₁₁H₁₆N₂) would have a theoretical exact mass of 177.1392. The MS/MS capability allows for the fragmentation of this parent ion into characteristic product ions, enabling highly specific and sensitive quantification through methods like Multiple Reaction Monitoring (MRM). This makes LC-MS/MS ideal for quantifying the compound in complex samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantification. A method for this compound would typically use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (such as acetonitrile (B52724) or methanol). thermofisher.cn Due to the basic nature of the pyridine and piperidine nitrogens, the addition of an acid modifier (e.g., formic acid) to the mobile phase is often necessary to ensure good peak shape and reproducibility. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the pyridine ring exhibits strong absorbance. The area of the chromatographic peak is directly proportional to the concentration of the compound, allowing for accurate quantification when compared against a standard of known concentration.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. This analysis provides an empirical formula which can be compared to the theoretical composition calculated from the molecular formula. For this compound (C₁₁H₁₆N₂), the analysis would measure the percentage of carbon, hydrogen, and nitrogen. The experimental results must fall within a narrow margin of the theoretical values (typically ±0.4%) to confirm the elemental composition and support the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 74.95% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.15% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90% |

| Total | | | | 176.263 | 100.00% |

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., distinguishing piperidin-4-yl vs. piperidin-3-yl substitution). Key signals: pyridine protons (δ 8.1–8.3 ppm) and piperidine CH₂ groups (δ 1.5–2.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₆N₂, MW 176.26 g/mol) and detects isotopic patterns .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., axial vs. equatorial piperidine conformation) .

- Dynamic NMR : Detects rotational barriers in the piperidine ring at low temperatures (−40°C to −80°C) .

How should researchers mitigate risks when handling this compound and its intermediates?

Q. Basic Safety Protocols

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for reactions involving volatile solvents (e.g., CH₂Cl₂) .

- Spill Management : Neutralize acidic or basic byproducts with NaHCO₃ or citric acid before disposal .

Q. Advanced Risk Mitigation

- Toxic Byproducts : Screen for genotoxic impurities (e.g., alkyl halides from coupling reactions) using Ames tests or in silico tools (e.g., DEREK Nexus) .

- Waste Disposal : Incinerate halogenated waste at >1,000°C to prevent environmental release of persistent organic pollutants .

What strategies are recommended for studying the biological activity of this compound?

Q. Basic Pharmacological Screening

Q. Advanced Mechanistic Studies

- Cryo-EM/Structural Biology : Resolve compound-target complexes (e.g., GPCRs) to guide structure-activity relationship (SAR) optimization .

- In Vivo PET Imaging : Synthesize ¹⁸F-labeled analogs for real-time biodistribution studies in rodent models .

How do structural analogs of this compound differ in physicochemical and pharmacological properties?

Q. Key Comparisons

How can researchers resolve contradictions in published data on this compound’s reactivity or biological activity?

Q. Basic Validation Steps

- Reproduce Experiments : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to minimize variability .

- Control Assays : Include positive/negative controls in bioactivity studies (e.g., known receptor agonists/antagonists) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。